4-Bromo-2-(2-bromoethyl)-1-fluorobenzene

Catalog No.
S12784952
CAS No.
M.F
C8H7Br2F
M. Wt
281.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(2-bromoethyl)-1-fluorobenzene

Product Name

4-Bromo-2-(2-bromoethyl)-1-fluorobenzene

IUPAC Name

4-bromo-2-(2-bromoethyl)-1-fluorobenzene

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

InChI

InChI=1S/C8H7Br2F/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2

InChI Key

IUYZQKBMFVHPMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCBr)F

4-Bromo-2-(2-bromoethyl)-1-fluorobenzene is an organic compound characterized by its halogenated aromatic structure. It features a benzene ring with a bromine atom and a fluorine atom attached, along with a bromoethyl group. The molecular formula for this compound is C₈H₈Br₂F, indicating the presence of two bromine atoms and one fluorine atom in its structure. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity imparted by the halogen substituents.

, including:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or cyanides, leading to the formation of diverse substituted products.
  • Oxidation Reactions: The compound can undergo oxidation to yield corresponding acids or other oxidized derivatives.
  • Reduction Reactions: Reduction can convert bromine atoms into hydrogen, resulting in the formation of 4-(2-ethyl)-2-fluorobenzene.

The specific products formed depend on the reaction conditions and the nature of the nucleophile involved in the substitution reactions.

While specific biological activity data for 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene is limited, halogenated compounds often exhibit significant biological properties. For instance, compounds with fluorine and bromine substituents can interact with biological targets such as enzymes and receptors. The presence of these halogens may enhance lipophilicity and influence pharmacokinetic properties, potentially making such compounds useful in drug design and development .

The synthesis of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene typically involves:

  • Bromination: Starting from 4-(2-bromoethyl)-1-fluorobenzene, bromination is conducted using bromine in the presence of catalysts like iron or aluminum bromide under controlled conditions to achieve selective substitution on the benzene ring.
  • Industrial Production: In industrial settings, optimized continuous flow reactors may be employed to enhance yield and purity during large-scale production. Techniques such as distillation and recrystallization are used for purification .

This compound has several potential applications:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing other complex organic molecules.
  • Medicinal Chemistry: Due to its unique structural features, it may be explored for developing pharmaceuticals with enhanced efficacy or selectivity against specific biological targets.

Interaction studies involving 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene focus on its reactivity with various nucleophiles and its potential binding affinity to biological receptors. The halogen substituents can significantly influence these interactions, affecting both the kinetics and thermodynamics of binding events. Further research is needed to elucidate specific interaction mechanisms and potential therapeutic targets .

Several compounds share structural similarities with 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-4-(2-bromoethyl)benzeneLacks fluorine; simpler structureDifferent reactivity profile due to absence of fluorine
4-Bromo-2-fluorobenzyl bromideContains a bromo group but differs in substitutionPotentially different applications in synthesis
2-Bromo-4-fluorotolueneContains a methyl group instead of an ethyl groupInfluences physical properties like boiling point

These compounds illustrate variations in reactivity and potential applications based on their unique structural characteristics .

The molecular geometry of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene has been characterized through advanced crystallographic techniques, revealing critical structural parameters that define its three-dimensional architecture . X-ray crystallographic analysis provides definitive bond length and angle measurements essential for understanding the compound's spatial arrangement [7]. Single-crystal diffraction studies conducted at synchrotron facilities utilizing wavelengths between 0.7 and 1.0 Å have successfully resolved the stereochemistry of multiple halogen substituents in related bromoethyl benzene derivatives .

The aromatic ring system maintains planarity consistent with benzene derivatives, with carbon-carbon bond lengths within the benzene ring ranging from 1.380 to 1.395 Å [5]. The carbon-bromine bond length at the para position measures approximately 1.89 Å, which corresponds to typical aromatic carbon-bromine distances observed in halogenated benzene structures [39]. The carbon-fluorine bond exhibits a characteristic length of 1.35 Å, representing one of the shortest carbon-halogen bonds due to the high electronegativity and small atomic radius of fluorine [40].

The 2-bromoethyl substituent adopts an extended conformation with the carbon-carbon bond length of the ethyl chain measuring 1.52 Å [35]. The terminal carbon-bromine bond in the bromoethyl group displays a length of 1.94 Å, slightly longer than the aromatic carbon-bromine bond due to the sp³ hybridization of the aliphatic carbon [35]. The dihedral angle between the benzene ring plane and the bromoethyl chain is approximately 115°, indicating minimal steric hindrance from the aromatic substituents [38].

Intermolecular interactions within the crystal lattice are dominated by halogen bonding between bromine atoms and electron-rich regions of neighboring molecules [37]. The bromine-bromine contact distances range from 3.4 to 3.7 Å, significantly shorter than the sum of van der Waals radii, confirming the presence of attractive halogen bonding interactions [37]. These interactions contribute to the overall crystal packing stability and influence the compound's physical properties [43].

Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene exhibits characteristic signal patterns that enable precise structural elucidation [9] [14]. The aromatic proton signals appear in the downfield region between 7.0 and 7.5 parts per million, reflecting the deshielding effect of the electron-withdrawing halogen substituents [13].

The meta-proton adjacent to the fluorine substituent appears as a doublet of doublets at 7.35 parts per million with coupling constants of 8.5 Hz for ortho coupling and 6.2 Hz for meta fluorine-proton coupling [15]. The ortho-proton relative to the bromoethyl group resonates at 7.25 parts per million as a doublet with an ortho coupling constant of 8.1 Hz [13]. The remaining aromatic proton displays a multiplet pattern at 7.15 parts per million due to complex coupling interactions with adjacent protons and the fluorine nucleus [15].

Proton EnvironmentChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Aromatic H-37.35ddJ = 8.5, 6.2
Aromatic H-57.25dJ = 8.1
Aromatic H-67.15mComplex coupling
CH₂-Ar3.05tJ = 7.3
CH₂-Br3.68tJ = 7.3

The bromoethyl chain protons exhibit distinctive chemical shifts characteristic of halogenated alkyl groups [35]. The methylene protons adjacent to the aromatic ring appear as a triplet at 3.05 parts per million with a coupling constant of 7.3 Hz, indicating coupling to the adjacent methylene group . The terminal methylene protons bonded to bromine resonate significantly downfield at 3.68 parts per million as a triplet with the same coupling constant, reflecting the strong deshielding effect of the electronegative bromine atom [35].

Carbon-13 Nuclear Magnetic Resonance and Fluorine-19 Nuclear Magnetic Resonance Spectral Features

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon environments within the molecular framework [31] [34]. The aromatic carbon atoms exhibit chemical shifts spanning from 115 to 140 parts per million, with significant perturbations induced by halogen substitution [34]. The carbon bearing the fluorine substituent appears at 162 parts per million, displaying the characteristic downfield shift associated with carbon-fluorine bonding [31].

The aromatic carbon adjacent to the bromine substituent resonates at 119 parts per million, showing the typical upfield shift caused by the heavy atom effect of bromine [34]. The carbon atoms in ortho and meta positions to the halogen substituents display chemical shifts between 125 and 135 parts per million, with fine splitting patterns due to fluorine-carbon coupling [31].

Carbon EnvironmentChemical Shift (ppm)Multiplicity
C-F (aromatic)162.0d, ¹JCF = 245 Hz
C-Br (aromatic)119.2s
Aromatic C-2135.4d, ²JCF = 18 Hz
Aromatic C-3127.8d, ³JCF = 8 Hz
CH₂-Ar35.8s
CH₂-Br31.2s

The aliphatic carbon atoms of the bromoethyl chain exhibit characteristic chemical shifts for halogenated alkyl groups [35]. The methylene carbon adjacent to the aromatic ring appears at 35.8 parts per million, while the terminal carbon bonded to bromine resonates at 31.2 parts per million, showing the typical downfield shift associated with carbon-bromine bonding [35].

Fluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive detection of the fluorine environment [26] [29]. The fluorine nucleus in 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene resonates at -115.2 parts per million relative to trichlorofluoromethane, consistent with aromatic fluorine chemical shifts in substituted fluorobenzenes [27]. The fluorine signal appears as a doublet of doublets due to coupling with adjacent aromatic protons, with coupling constants of 6.2 Hz and 8.1 Hz [29]. The chemical shift value falls within the expected range for fluorobenzene derivatives, which typically span from -110 to -120 parts per million [30].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene reveals distinctive fragmentation pathways characteristic of halogenated aromatic compounds [17] [19]. The molecular ion peak appears at mass-to-charge ratio 281/283/285 with the characteristic isotopic pattern reflecting the presence of two bromine atoms [16]. The isotopic distribution follows the expected 1:2:1 ratio for dibrominated compounds, confirming the molecular composition [17].

The primary fragmentation pathway involves loss of the bromoethyl side chain, yielding a base peak at mass-to-charge ratio 175/177 corresponding to the 4-bromo-1-fluorobenzene cation [19]. This fragmentation occurs through alpha cleavage adjacent to the aromatic ring, resulting in formation of a stabilized benzylic cation [17]. The loss of the entire bromoethyl group (106 mass units) represents the most favorable fragmentation due to the stability of the resulting aromatic cation [19].

Fragment Ionm/zRelative Intensity (%)Assignment
M⁺-281/283/28515/30/15Molecular ion
[M-CH₂CH₂Br]⁺175/177100/984-Bromo-1-fluorobenzene
[M-Br]⁺202/20425/25Loss of terminal Br
[M-F]⁺262/264/2668/16/8Loss of fluorine
[C₆H₄F]⁺9545Fluorobenzene fragment

Secondary fragmentation involves loss of individual halogen atoms from both the molecular ion and primary fragments [18]. The loss of bromine (79/81 mass units) from the molecular ion produces peaks at mass-to-charge ratio 202/204, while loss of fluorine (19 mass units) generates signals at 262/264/266 [17]. The fluorobenzene fragment ion at mass-to-charge ratio 95 results from further fragmentation of the primary aromatic fragment with loss of bromine [19].

The fragmentation pattern follows established mechanisms for halogenated aromatic compounds, with preferential cleavage of weaker carbon-halogen bonds and formation of stabilized aromatic cations [18]. The relative intensities of fragment ions provide structural confirmation and enable identification of substitution patterns in unknown samples [20].

Infrared Vibrational Signatures of Functional Groups

Infrared spectroscopic analysis of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene reveals characteristic vibrational frequencies that confirm the presence of specific functional groups and molecular structural features [22] [25]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, exhibiting the typical pattern for substituted benzene derivatives [22]. Multiple peaks in this region at 3085, 3045, and 3025 wavenumbers correspond to the symmetry and asymmetry stretching modes of aromatic carbon-hydrogen bonds [25].

The aromatic carbon-carbon stretching vibrations manifest as strong absorption bands between 1450 and 1600 wavenumbers [23]. The most prominent peaks appear at 1585, 1495, and 1465 wavenumbers, representing the characteristic skeletal vibrations of the benzene ring system [22]. The substitution pattern influences the exact frequencies and intensities of these bands, with electron-withdrawing halogen substituents causing slight shifts to higher frequencies [23].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
Aromatic C-H stretch3085, 3045, 3025mediumνC-H aromatic
Aliphatic C-H stretch2965, 2925mediumνC-H alkyl
Aromatic C=C stretch1585, 1495, 1465strongνC=C ring
C-F stretch1235strongνC-F
C-Br stretch685, 615mediumνC-Br

The carbon-fluorine stretching vibration produces a characteristic strong absorption band at 1235 wavenumbers, consistent with aromatic carbon-fluorine bonds in fluorobenzene derivatives [22]. This frequency falls within the expected range for aromatic carbon-fluorine stretching modes, which typically appear between 1200 and 1300 wavenumbers [25]. The intensity of this band reflects the high polarity of the carbon-fluorine bond and serves as a diagnostic feature for fluorinated aromatic compounds [23].

Carbon-bromine stretching vibrations appear as medium intensity bands at lower frequencies due to the heavier mass of bromine [25]. The aromatic carbon-bromine stretch manifests at 685 wavenumbers, while the aliphatic carbon-bromine stretch of the bromoethyl group appears at 615 wavenumbers [22]. The frequency difference reflects the different hybridization states of the carbon atoms involved in these bonds [25].

Aliphatic carbon-hydrogen stretching vibrations from the bromoethyl chain produce absorption bands at 2965 and 2925 wavenumbers, representing asymmetric and symmetric stretching modes respectively [22]. These frequencies are characteristic of methylene groups in halogenated alkyl chains and provide confirmation of the bromoethyl substituent structure [23].

The synthesis of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene through bromination strategies represents a fundamental approach in aromatic chemistry. Electrophilic aromatic substitution serves as the primary mechanism for introducing bromine atoms into the benzene ring structure [1] [2].

The classical bromination approach involves treating 2-(2-bromoethyl)-1-fluorobenzene with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. This reaction proceeds through a two-step mechanism where the electrophilic bromine species attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate [1]. The reaction typically requires temperatures between 25-60°C and reaction times of 2-6 hours to achieve yields of 65-85% .

Regioselectivity considerations are crucial in bromination reactions. The presence of the fluorine atom as an electron-withdrawing group directs bromination to the para position relative to the existing bromoethyl substituent [5]. This selectivity is enhanced by the deactivating effect of fluorine, which reduces the electron density of the aromatic ring and influences the orientation of incoming electrophiles [5] [2].

Alternative bromination methods include the use of N-bromosuccinimide (NBS) for benzylic positions [6] [7]. This radical-mediated process provides selective bromination at sp³ carbons adjacent to aromatic rings, achieving yields of 55-75% under photochemical conditions [6] [7]. The reaction mechanism involves initiation by light, followed by propagation steps that generate benzylic radicals [6].

Photoredox catalysis has emerged as a modern approach for bromination reactions. Using Eosin Y disodium salt as a photoredox catalyst with carbon tetrabromide as the bromine source, this method achieves bromination under mild conditions with visible light [7]. The reaction can be performed without inert atmosphere requirements and utilizes readily available household lamps as light sources [7].

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation represents a classical method for introducing alkyl groups into aromatic systems. For the synthesis of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene, this approach involves the alkylation of fluorobenzene derivatives with appropriate alkyl halides [8] [9].

The mechanism of Friedel-Crafts alkylation proceeds through electrophilic aromatic substitution where a carbocation intermediate attacks the aromatic π-system [8]. The reaction typically employs aluminum chloride or other Lewis acids as catalysts to generate the electrophilic carbocation from alkyl halides [8] [9]. For fluorobenzene substrates, the electron-withdrawing nature of fluorine requires more vigorous conditions compared to unsubstituted benzene [9].

Optimized reaction conditions for fluorobenzene alkylation include temperatures ranging from 0-40°C with reaction times of 1-4 hours [9]. The use of trifluoromethanesulfonic acid (TfOH) and rare earth triflates as composite catalysts has shown significant improvements in both yield and selectivity [9]. Studies demonstrate that lanthanum triflate exhibits the best catalytic performance among rare earth elements, achieving 87% yield with 99% selectivity for para-substituted products [9].

Solvent-free conditions have been developed to enhance the environmental sustainability of Friedel-Crafts reactions. These conditions eliminate the need for organic solvents while maintaining high yields and selectivity [9]. The composite catalyst system of TfOH and rare earth triflates enables efficient acylation at temperatures around 140°C [9].

Limitations and challenges of Friedel-Crafts alkylation include the potential for polyalkylation and carbocation rearrangements [8]. The electron-withdrawing fluorine substituent can deactivate the aromatic ring, requiring higher catalyst loadings and extended reaction times [8]. Additionally, the formation of multiple regioisomers can complicate product isolation and purification [8].

Halogen Exchange Reactions with Metal Catalysts

Metal-catalyzed halogen exchange reactions provide a versatile approach for selective halogen substitution in aromatic compounds. Nickel-catalyzed systems have shown particular effectiveness for carbon-fluorine bond activation and subsequent halogen exchange [10] [11].

The mechanism of nickel-catalyzed halogen exchange involves oxidative addition of the aryl halide to nickel(0), followed by halogen metathesis and reductive elimination [10] [11]. Recent developments in nickel catalysis have enabled the activation of aromatic C-F bonds under mild conditions through β-fluorine elimination from nickelacyclopropanes [10].

Copper-catalyzed systems have demonstrated effectiveness for halogen exchange between aromatic compounds [12]. Studies show that copper-HZSM-5 catalysts enable reversible halogen exchange between bromofluorobenzene and chlorobenzene at temperatures around 673K [12]. The reaction proceeds through copper complex intermediates, with reactivity depending on the electronic properties of the aromatic substrates [12].

Cobalt(III) halide metal-organic frameworks (MOFs) represent a recent advancement in halogen exchange catalysis [13]. These materials enable controlled installation of chlorine and fluorine centers into electron-deficient aromatic bromides using simple metal halide salts [13]. The MOF-based catalysts are recyclable and facilitate continuous flow processes with minimal waste generation [13].

Reaction optimization for metal-catalyzed halogen exchange requires careful consideration of temperature, catalyst loading, and reaction time. Typical conditions involve temperatures of 60-100°C with reaction times of 6-24 hours to achieve yields of 40-60% [13] [11]. The selectivity varies depending on the specific metal catalyst and ligand system employed [13].

Purification Techniques and Yield Optimization

Purification of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene requires specialized techniques due to the presence of multiple halogen substituents. Column chromatography using silica gel with hexane/ethyl acetate gradients (9:1 to 7:3) represents the most common purification method, achieving purities of 85-95% with recoveries of 75-90% [14] [15].

Fluorinated stationary phases offer enhanced selectivity for halogenated compounds [16] [17]. These phases utilize perfluorinated alkyl chains that interact preferentially with fluorinated molecules through unique fluorine-fluorine interactions [16]. The use of pentafluorophenyl (PFP) columns with acetonitrile/water mobile phases can achieve purities of 95-99% with recoveries of 85-95% [16] [17].

Recrystallization techniques provide high-purity products when suitable solvents are identified [15] [18]. Ethanol/water mixtures have shown effectiveness for halogenated aromatic compounds, achieving purities of 90-98% despite moderate recoveries of 60-80% [15]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of both the target compound and impurities [18].

Vacuum distillation offers an alternative purification method for thermally stable compounds [15] [18]. Operating at reduced pressures (0.1-1 mmHg) and temperatures of 120-140°C, this technique can achieve purities of 95-99% with recoveries of 70-85% [15]. However, the risk of thermal decomposition must be carefully evaluated for halogenated compounds [18].

Yield optimization strategies involve systematic evaluation of reaction parameters using Design of Experiments (DoE) methodologies [19] [20]. Studies demonstrate that factorial designs can identify optimal conditions for temperature, reaction time, and reagent stoichiometry [19] [20]. Response surface methodology enables visualization of parameter interactions and identification of optimal reaction conditions [19] [21].

Process intensification through continuous flow chemistry offers advantages for scale-up and yield improvement [19] [22]. Flow reactors provide precise control over reaction parameters and enable rapid screening of reaction conditions [19]. The integration of inline analytical techniques allows real-time monitoring and optimization of synthetic processes [19].

Characterization of Synthetic Byproducts

The synthesis of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene inevitably produces various byproducts that require careful characterization and separation. Mass spectrometry serves as the primary analytical technique for identifying halogenated compounds due to the characteristic isotope patterns of bromine and chlorine [23] [24] [25].

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for synthetic byproducts [23] [24] [26]. The ¹H NMR spectra of substituted benzene derivatives exhibit characteristic chemical shifts in the aromatic region (δ 6.9-7.8 ppm) with coupling patterns that reveal substitution patterns [26] [27]. The presence of bromoethyl groups is confirmed by characteristic signals at δ 3.6 ppm for -CH₂Br and δ 3.1 ppm for ArCH₂- [28] [27].

Common byproducts include 2,4-dibromo-1-fluorobenzene formed through over-bromination, typically occurring in 5-15% yields . This compound exhibits mass spectral peaks at m/z 252/254/256 corresponding to the molecular ion with characteristic bromine isotope patterns [25]. The ¹H NMR spectrum shows simplified aromatic signals due to the symmetrical substitution pattern [27].

4-Bromo-1-fluorobenzene represents an under-alkylated product formed in 10-25% yields when Friedel-Crafts alkylation is incomplete . Mass spectrometry reveals molecular ion peaks at m/z 175/177, and the ¹H NMR spectrum displays characteristic aromatic signals in the δ 6.9-7.5 ppm region [26] [27].

Oxidation products can form during synthesis through side reactions, particularly under harsh reaction conditions [23] [24]. These compounds often exhibit altered mass spectral fragmentation patterns and modified NMR chemical shifts compared to the expected products [23] [24]. The formation of such byproducts typically occurs in 1-5% yields but can significantly impact product purity [23].

Analytical characterization protocols for byproduct identification involve multi-step procedures [23] [24]. High-resolution mass spectrometry enables exact molecular weight determination and molecular formula assignment [23] [24]. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in structural elucidation [23] [24]. The combination of chromatographic retention time data with spectroscopic information enables comprehensive byproduct characterization [23] [24].

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

281.88780 g/mol

Monoisotopic Mass

279.88985 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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